

Application Notes and Protocols: Nifedipine-d4 for Pharmacokinetic Studies in Animal Models

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Compound of Interest

Compound Name: Nifedipine d4

Cat. No.: B1421545

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These application notes provide a comprehensive overview of the use of deuterated nifedipine (Nifedipine-d4) in pharmacokinetic (PK) studies of nifedipine in various animal models. Detailed protocols for in-vivo studies and bioanalytical sample analysis are included to facilitate study design and execution.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for drug development and establishing effective dosing regimens. Preclinical pharmacokinetic studies in animal models are a cornerstone of this process.

Nifedipine-d4, a stable isotope-labeled version of nifedipine, is an indispensable tool in these studies. Due to the kinetic isotope effect being negligible in this case, the pharmacokinetic behavior of Nifedipine-d4 is virtually identical to that of unlabeled nifedipine. Its primary and critical role is as an internal standard (IS) in bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of nifedipine in biological matrices such as plasma.

Data Presentation: Pharmacokinetic Parameters of Nifedipine in Animal Models

The following tables summarize key pharmacokinetic parameters of nifedipine following oral (PO) and intravenous (IV) administration in commonly used animal models. These values can serve as a reference for designing new studies and interpreting results.

Table 1: Pharmacokinetic Parameters of Nifedipine in Rats

Parameter	Wistar Rats (20 mg/kg, PO)[1]	Spontaneously Hypertensive Rats (SHR) (20 mg/kg, PO)[1]	Wistar Rats (2 mg/kg, IV)[2]
Cmax (ng/mL)	3165.00 ± 520.52	2233.33 ± 417.70	-
Tmax (h)	~1.0	~1.0	-
AUC _{0-t} (ng·h/mL)	16755.62 ± 2963.72	13635.22 ± 2666.00	-
t _{1/2} (h)	~3.5	~6.8	-
CL (mL/min/kg)	-	-	21.4 ± 3.2
Vd (L/kg)	-	-	3.5 ± 0.6

Table 2: Pharmacokinetic Parameters of Nifedipine in Dogs

Parameter	Beagle Dogs (0.288 mg/kg, IV)[3][4]	Beagle Dogs (Low Dose, 1.152 mg/kg, PO)[3][4]	Beagle Dogs (Mid Dose, 3.456 mg/kg, PO)[3][4]	Beagle Dogs (High Dose, 10.37 mg/kg, PO)[3][4]
Cmax (µg/L)	-	20	36	69
Tmax (min)	-	-	-	-
t _{1/2β} (min)	117	147	122	144
AUC (µg·h/L)	-	-	-	-

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study of Nifedipine in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration of nifedipine.

1. Animal Model:

- Species: Male Wistar or Spontaneously Hypertensive Rats (SHR)
- Weight: 200-250 g
- Acclimation: Minimum of 1 week prior to the study.

2. Dosing:

- Drug: Nifedipine
- Dose: 20 mg/kg^[1]
- Vehicle: 0.5% Carboxymethylcellulose (CMC) in water
- Administration: Oral gavage
- Fasting: Overnight prior to dosing, with free access to water.

3. Blood Sample Collection:

- Route: Jugular vein or tail vein
- Timepoints: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Anticoagulant: K2EDTA
- Processing: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

- Storage: Store plasma samples at -80°C until analysis.

Protocol 2: Bioanalytical Method for Nifedipine Quantification in Rat Plasma using LC-MS/MS

This protocol details a robust method for the quantification of nifedipine in plasma samples, utilizing Nifedipine-d4 as an internal standard.

1. Materials and Reagents:

- Nifedipine and Nifedipine-d4 reference standards
- Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
- Water - Ultrapure
- Rat Plasma (blank)

2. Stock and Working Solutions:

- Prepare 1 mg/mL stock solutions of nifedipine and Nifedipine-d4 in methanol.
- Prepare working standard solutions of nifedipine by serial dilution of the stock solution with 50% methanol.
- Prepare a working solution of Nifedipine-d4 (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation):[\[5\]](#)

- To 100 µL of plasma sample, add 20 µL of the Nifedipine-d4 internal standard working solution.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

- LC System: UPLC or HPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient to separate nifedipine from endogenous plasma components.
- Flow Rate: 0.3 mL/min
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), positive mode
- MRM Transitions:
 - Nifedipine: m/z 347.1 → 254.1
 - Nifedipine-d4: m/z 351.1 → 258.1

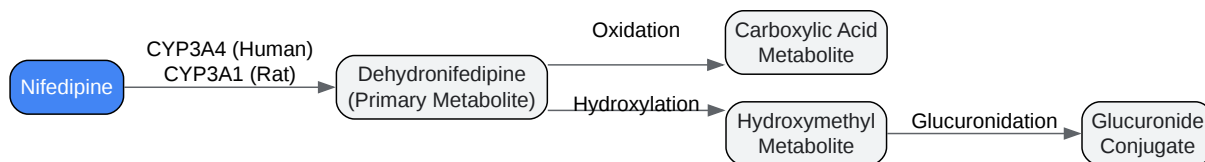
5. Calibration and Quality Control:

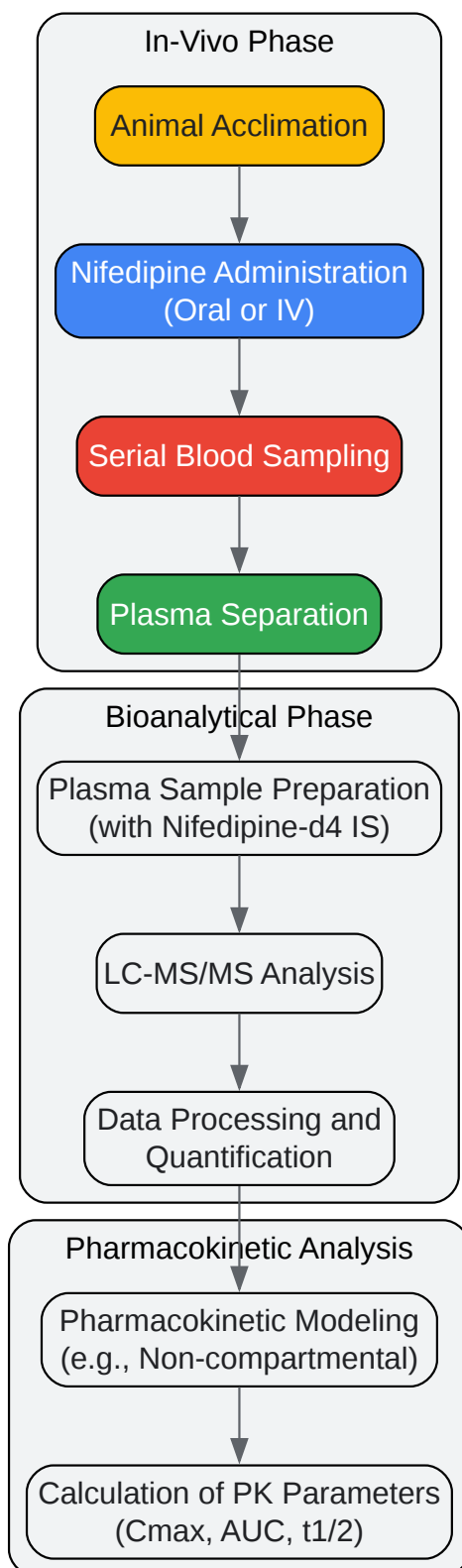
- Prepare calibration standards by spiking blank rat plasma with known concentrations of nifedipine.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Analyze calibration standards and QC samples along with the study samples to ensure the accuracy and precision of the assay.

Mandatory Visualizations

Nifedipine Metabolic Pathway





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